molecular formula C5H12ClNO2S B3059059 ethyl 2-amino-3-mercaptopropanoate hydrochloride CAS No. 93964-73-9

ethyl 2-amino-3-mercaptopropanoate hydrochloride

Cat. No.: B3059059
CAS No.: 93964-73-9
M. Wt: 185.67 g/mol
InChI Key: JFKJWWJOCJHMGV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-mercaptopropanoate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2S and a molecular weight of 185.67 g/mol . . This compound is a derivative of cysteine, an amino acid containing a thiol group, which plays a crucial role in various biochemical processes.

Mechanism of Action

Target of Action

Ethyl cysteine hydrochloride, also known as Cystanin, is a small molecule drug It’s known that cysteine, a closely related compound, primarily targets cysteine residues in proteins . These residues are less frequent in mammalian proteins (3.3%) compared to lysine targets (7.2%) .

Mode of Action

Cysteine, a related compound, is known to exhibit antioxidant properties and participates in redox reactions . It can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available .

Biochemical Pathways

Ethyl cysteine hydrochloride likely affects similar biochemical pathways as cysteine. Cysteine is involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor . It’s also a major precursor for the synthesis of glutathione, a crucial antioxidant in the body . In addition, cysteine is involved in the transsulfuration pathway, where it’s synthesized from methionine .

Pharmacokinetics

It’s known that cysteine can usually be synthesized by the human body when there is sufficient methionine available .

Result of Action

Cysteine is known to have antioxidant properties, and it’s an important source of sulfur in human metabolism . It’s also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor .

Action Environment

It’s known that l-cysteine hydrochloride, an antioxidant, can delay the ripening of harvested tomato fruit by modulating the redox balance and suppressing the expression of ripening-related genes .

Biochemical Analysis

Biochemical Properties

Ethyl cysteine hydrochloride participates in biochemical reactions similarly to cysteine. It can interact with enzymes, proteins, and other biomolecules. The thiol group in ethyl cysteine hydrochloride can participate in enzymatic reactions as a nucleophile

Cellular Effects

Studies on related compounds like L-cysteine have shown that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that ethyl cysteine hydrochloride may have similar effects, but specific studies are needed to confirm this.

Temporal Effects in Laboratory Settings

A study on a related compound, L-Cysteine hydrochloride monohydrate lithium sulphate (L-CHMLS), showed good optical transmission over the visible spectrum, indicating potential stability .

Dosage Effects in Animal Models

There’s limited information on the dosage effects of ethyl cysteine hydrochloride in animal models. A study on L-cysteine ethyl ester showed that it could attenuate the development of physical dependence on morphine in male rats

Metabolic Pathways

Cysteine metabolism, which could be similar, involves several enzymes and cofactors . Ethyl cysteine hydrochloride might be involved in similar pathways, but specific studies are needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-mercaptopropanoate hydrochloride can be synthesized through the esterification of L-cysteine with ethanol in the presence of hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-mercaptopropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 2-amino-3-mercaptopropanoate hydrochloride can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its combination of an amino group, a thiol group, and an ester group, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 2-amino-3-sulfanylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-2-8-5(7)4(6)3-9;/h4,9H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKJWWJOCJHMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CS)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93964-73-9, 868-59-7
Record name Cysteine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93964-73-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl DL-cysteinate hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethitanin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519837
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Record name Ethyl DL-cysteinate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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